molecular formula C12H22N2O3Si B13667737 Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate

Cat. No.: B13667737
M. Wt: 270.40 g/mol
InChI Key: SFCHLUWFCOAMIO-UHFFFAOYSA-N
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Description

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is an organic compound that features an imidazole ring substituted with an ethyl ester and a trimethylsilyl-protected ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate typically involves the reaction of 1H-imidazole-4-carboxylic acid with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The ester and trimethylsilyl groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents would need to be optimized.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester and silyl groups.

    Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

    Hydrolysis: Yields 1H-imidazole-4-carboxylic acid and 2-(trimethylsilyl)ethanol.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its imidazole core.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate exerts its effects is largely dependent on its chemical structure. The imidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-carboxylic acid: Lacks the ethyl ester and trimethylsilyl groups, making it less lipophilic and potentially less bioavailable.

    2-(Trimethylsilyl)ethanol: A simpler molecule that lacks the imidazole ring, limiting its biological activity.

    Ethyl 1H-imidazole-4-carboxylate: Similar but lacks the trimethylsilyl-protected ethoxy group, affecting its stability and reactivity.

Uniqueness

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is unique due to the combination of its imidazole ring, ethyl ester, and trimethylsilyl-protected ethoxy group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate (CAS No. 76513-69-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and potential therapeutic applications.

  • Molecular Formula : C13H21N3O3Si
  • Molecular Weight : 295.41 g/mol
  • Structure : The compound features an imidazole ring, which is known for its biological relevance, particularly in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl imidazole-4-carboxylate derivatives with trimethylsilyl ether reagents. The process includes:

  • Formation of the Imidazole Ring : Utilizing appropriate precursors to create the imidazole structure.
  • Alkylation : Introducing the trimethylsilyl ethoxy group through alkylation reactions.
  • Purification : The final product is purified using chromatographic techniques.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of imidazole derivatives, including this compound. For instance:

  • In vitro assays showed that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values as low as 52 nM .
  • Compounds with similar structures have demonstrated mechanisms such as cell cycle arrest and apoptosis induction, indicating a promising avenue for cancer therapy .

The proposed mechanism for the antitumor activity includes:

  • Tubulin Inhibition : Compounds targeting tubulin polymerization have shown effectiveness in disrupting mitotic processes, leading to cell death.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells, suggesting a dual mechanism of action .

Case Studies

StudyCompound TestedCell LineIC50 ValueMechanism
Study 1This compoundMCF-752 nMTubulin inhibition
Study 2Related Imidazole DerivativeMDA-MB-23174 nMApoptosis induction

Pharmacological Evaluation

The pharmacological profile of this compound suggests it may possess additional bioactivities such as:

  • Anti-inflammatory Effects : Some imidazole derivatives have shown potential in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Related compounds have been tested for their ability to disrupt bacterial membranes, indicating possible applications in infectious disease treatment .

Properties

Molecular Formula

C12H22N2O3Si

Molecular Weight

270.40 g/mol

IUPAC Name

ethyl 1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate

InChI

InChI=1S/C12H22N2O3Si/c1-5-17-12(15)11-8-14(9-13-11)10-16-6-7-18(2,3)4/h8-9H,5-7,10H2,1-4H3

InChI Key

SFCHLUWFCOAMIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)COCC[Si](C)(C)C

Origin of Product

United States

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